molecular formula C15H23PSn B12528777 Dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane CAS No. 675882-01-6

Dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane

Cat. No.: B12528777
CAS No.: 675882-01-6
M. Wt: 353.03 g/mol
InChI Key: USFTYKDHDNOGET-UHFFFAOYSA-N
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Description

Dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane is a chemical compound that belongs to the class of organophosphorus compounds It features a phosphane group attached to an indene ring, which is further substituted with a trimethylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the interaction of a chlorophosphine with a Grignard reagent, which provides a convenient route to the desired phosphane compound . The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane can undergo various types of chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to modify the stannyl group.

    Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphane group would yield a phosphine oxide, while substitution of the trimethylstannyl group could result in a variety of functionalized indene derivatives.

Scientific Research Applications

Dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane has several applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, where its unique structure can influence the reactivity and selectivity of metal complexes.

    Biology: The compound can be employed in the synthesis of biologically active molecules, serving as a building block for drug development and other bioactive compounds.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the design of novel pharmaceuticals.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and advanced composites.

Mechanism of Action

The mechanism by which dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane exerts its effects involves its interaction with molecular targets and pathways. The phosphane group can coordinate with metal centers, influencing catalytic processes and facilitating various chemical transformations. The trimethylstannyl group can also participate in organometallic reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane include other organophosphorus compounds with different substituents on the indene ring or variations in the phosphane group. Examples include:

  • Dimethyl[2-methyl-1-(trimethylsilyl)-1H-inden-3-yl]phosphane
  • Dimethyl[2-methyl-1-(trimethylgermyl)-1H-inden-3-yl]phosphane

Uniqueness

What sets this compound apart is the presence of the trimethylstannyl group, which imparts unique reactivity and properties compared to its silicon and germanium analogs. This makes it particularly valuable in specific catalytic and synthetic applications where the stannyl group plays a crucial role.

Properties

CAS No.

675882-01-6

Molecular Formula

C15H23PSn

Molecular Weight

353.03 g/mol

IUPAC Name

dimethyl-(2-methyl-3-trimethylstannyl-3H-inden-1-yl)phosphane

InChI

InChI=1S/C12H14P.3CH3.Sn/c1-9-8-10-6-4-5-7-11(10)12(9)13(2)3;;;;/h4-8H,1-3H3;3*1H3;

InChI Key

USFTYKDHDNOGET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C1[Sn](C)(C)C)P(C)C

Origin of Product

United States

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